(2S)-5-Allyl-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester
Overview
Description
(2S)-5-Allyl-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Allyl-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester typically involves the reaction of pyrrolidine derivatives with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Allyl-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
(2S)-5-Allyl-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-5-Allyl-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar ester functional groups.
1D open-framework metal phosphates: Compounds with similar structural features and hydrogen bond networks.
Uniqueness
(2S)-5-Allyl-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-5-prop-2-enylpyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-6-7-10-8-9-11(12(16)18-5)15(10)13(17)19-14(2,3)4/h6,10-11H,1,7-9H2,2-5H3/t10?,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDATZBYQWJPSE-DTIOYNMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1CC=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449782 | |
Record name | 1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195964-65-9 | |
Record name | 1-tert-Butyl 2-methyl (2S)-5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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